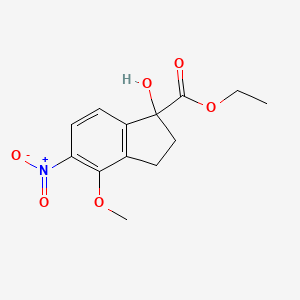
ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate is a complex organic compound belonging to the indene family This compound features a unique structure characterized by a fused bicyclic system with various functional groups, including a hydroxyl group, a methoxy group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indene core, followed by the introduction of the functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Formation of ethyl 1-oxo-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate.
Reduction: Formation of ethyl 1-hydroxy-4-methoxy-5-amino-2,3-dihydro-1H-indene-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-hydroxy-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Ethyl 1-hydroxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Ethyl 1-hydroxy-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate: Lacks both the nitro and methoxy groups, leading to significantly different properties.
Uniqueness
Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of all three functional groups (hydroxyl, methoxy, and nitro) on the indene core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C13H15NO6 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C13H15NO6/c1-3-20-12(15)13(16)7-6-8-9(13)4-5-10(14(17)18)11(8)19-2/h4-5,16H,3,6-7H2,1-2H3 |
Clé InChI |
AJIDWOPWZBMFIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC2=C1C=CC(=C2OC)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)


![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)



![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)
![6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050599.png)



![1H-Pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13050621.png)
